REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N:9](S(C2C=CC(F)=CC=2F)(=O)=O)[S:10]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=2[F:20])(=[O:12])=[O:11])[C:5]([Cl:8])=[N:6][CH:7]=1.[OH-].[K+]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][S:10]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=2[F:20])(=[O:11])=[O:12])[C:5]([Cl:8])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
N-(5-bromo-2-chloropyridin-3-yl)-N-(2,4-difluorophenylsulfonyl)-2,4-difluorobenzenesulfonamide
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Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)N(S(=O)(=O)C1=C(C=C(C=C1)F)F)S(=O)(=O)C1=C(C=C(C=C1)F)F
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 1 N aq. HCl until pH 3
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.36 g | |
YIELD: PERCENTYIELD | 63.4% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |